molecular formula C9H5BrClF3O B1413536 5'-Bromo-4'-chloro-2'-(trifluoromethyl)acetophenone CAS No. 1805519-20-3

5'-Bromo-4'-chloro-2'-(trifluoromethyl)acetophenone

Cat. No. B1413536
CAS RN: 1805519-20-3
M. Wt: 301.49 g/mol
InChI Key: IJXAFXBNZFNYMB-UHFFFAOYSA-N
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Description

5’-Bromo-4’-chloro-2’-(trifluoromethyl)acetophenone is a chemical compound with the molecular formula C9H5BrClF3O and a molecular weight of 301.49 . It is used in various chemical reactions due to its unique structure and properties .


Synthesis Analysis

The synthesis of 5’-Bromo-4’-chloro-2’-(trifluoromethyl)acetophenone can be achieved through the α-bromination reaction on acetophenone derivatives . The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .


Molecular Structure Analysis

The molecular structure of 5’-Bromo-4’-chloro-2’-(trifluoromethyl)acetophenone can be analyzed using various techniques such as 2D Mol file or a computed 3D SD file . The 3D structure provides a detailed view of the spatial arrangement of atoms and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

5’-Bromo-4’-chloro-2’-(trifluoromethyl)acetophenone can participate in various chemical reactions. For instance, it can be used to investigate the use of in situ generated CuCF3 for the direct substitution of chlorine by CF3 in various aromatic substrates .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5’-Bromo-4’-chloro-2’-(trifluoromethyl)acetophenone include a molecular weight of 301.49 . It is sparingly soluble in water .

Scientific Research Applications

  • Green Synthesis Methods : A study explored the synthesis of substituted 2-hydroxy-acetophenones, a class of compounds related to 5'-Bromo-4'-chloro-2'-(trifluoromethyl)acetophenone. This research highlighted a green and convenient method for synthesizing these compounds, which are important in various chemical processes (Gao, 2014).

  • Bromination Processes : Another study focused on the bromination of acetophenone and its derivatives, providing insights into the chemical processes and reactions involving compounds like 5'-Bromo-4'-chloro-2'-(trifluoromethyl)acetophenone (Gol'dfarb, Novikova, & Belen’kii, 1971).

  • Molecular Structure Analysis : Research on the solution-state conformations of 2-fluoro-, 2-chloro-, and 2-bromo-acetophenone, which are structurally similar to 5'-Bromo-4'-chloro-2'-(trifluoromethyl)acetophenone, provided valuable information about their dipole moments and molecular structures (Mirarchi & Ritchie, 1984).

  • Safe Preparation Techniques : A practical and safe method for preparing compounds like 3,5-Bis(trifluoromethyl)acetophenone, closely related to the chemical , was documented, emphasizing the importance of safety in chemical synthesis processes (Leazer & Cvetovich, 2005).

  • Grignard Reactions and Synthesis of Fluorine Compounds : An unusual Grignard reaction involving halothane with ketones was studied, providing insights into the synthesis of fluorine compounds. This research is relevant as it involves chemical reactions similar to those that might be used with 5'-Bromo-4'-chloro-2'-(trifluoromethyl)acetophenone (Takagi et al., 1992).

  • Synthesis and Characterization of Resins : A study on the polycondensation of acetophenone and its derivatives, including 4-chloro- and bromo- derivatives, led to the formation of keto-sulphide resins. This research is significant as it showcases the potential applications of similar compounds in resin formation and characterization (Patel, Patel, & Patel, 1987).

Safety and Hazards

Safety measures should be taken while handling 5’-Bromo-4’-chloro-2’-(trifluoromethyl)acetophenone. It is recommended to avoid contact with skin and eyes, and not to breathe dust, mist, vapors, or spray . It should be stored in a cool, dry, and well-ventilated place .

properties

IUPAC Name

1-[5-bromo-4-chloro-2-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClF3O/c1-4(15)5-2-7(10)8(11)3-6(5)9(12,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXAFXBNZFNYMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1C(F)(F)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701195732
Record name Ethanone, 1-[5-bromo-4-chloro-2-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1805519-20-3
Record name Ethanone, 1-[5-bromo-4-chloro-2-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1805519-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[5-bromo-4-chloro-2-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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